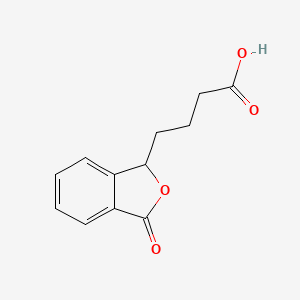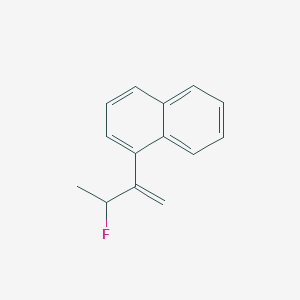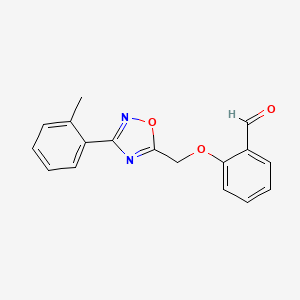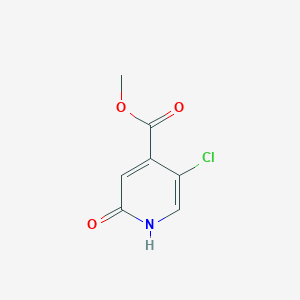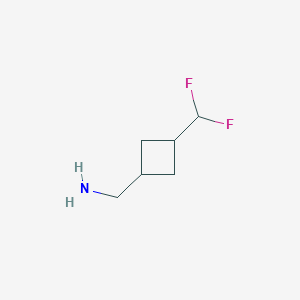
(3-(Difluoromethyl)cyclobutyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethyl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C6H11F2N It is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethyl)cyclobutyl)methanamine typically involves the reaction of cyclobutanone with difluoromethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Difluoromethyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-(Difluoromethyl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of (3-(Difluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanemethanamine: Similar structure but lacks the difluoromethyl group.
Difluoromethylamine: Contains the difluoromethyl group but lacks the cyclobutane ring.
Cyclobutylamine: Contains the cyclobutane ring but lacks the difluoromethyl group.
Uniqueness: (3-(Difluoromethyl)cyclobutyl)methanamine is unique due to the presence of both the cyclobutane ring and the difluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
[3-(difluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-1-4(2-5)3-9/h4-6H,1-3,9H2 |
InChI-Schlüssel |
RZHZAPLOLJJFFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)

![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
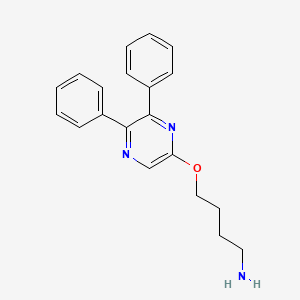
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)

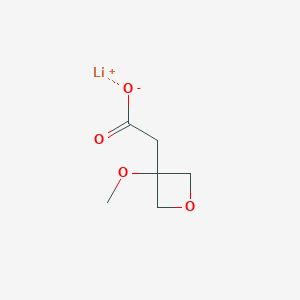
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
